An In-Depth Technical Guide to Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride: A Key Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Pyridine Building Block
In the landscape of medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in a vast array of biologically active compounds. Within this class, Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride has emerged as a particularly valuable and versatile building block. Its strategic placement of a reactive aminomethyl group and a readily modifiable ester functionality on the pyridine ring allows for its facile incorporation into complex molecular architectures. This guide provides a comprehensive technical overview of this important intermediate, from its fundamental properties to its synthesis and critical applications in contemporary drug discovery, including its role in the development of therapies targeting the central nervous system (CNS) and its utility in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Core Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses and for ensuring the purity and quality of the final active pharmaceutical ingredient (API).
CAS Number: 1072438-54-0[1][2]
Molecular Formula: C₈H₁₁ClN₂O₂[1][2]
Molecular Weight: 202.64 g/mol [1]
Structural Representation
The hydrochloride salt of Methyl 2-(aminomethyl)pyridine-4-carboxylate possesses a well-defined structure that is amenable to a variety of chemical transformations.
Caption: Structure of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride.
Physicochemical Data Summary
| Property | Value | Source |
| Purity | Typically ≥97% | [1][2] |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C | [1] |
| Solubility | Soluble in Chloroform. Insoluble in water. | [3] |
| pKa (Predicted) | 4.89 ± 0.11 | [3] |
Synthesis and Manufacturing Insights
While specific, detailed industrial synthesis protocols for Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride are often proprietary, the general synthetic strategies can be inferred from the literature on related pyridine derivatives. A common approach involves the esterification of the corresponding carboxylic acid and subsequent manipulation of a precursor at the 2-position to introduce the aminomethyl group.
A plausible synthetic route, based on the synthesis of analogous compounds, is the hydrogenation of a corresponding nitrile precursor. For instance, the synthesis of 2-aminomethyl-4-methyl pyridine proceeds via the hydrogenation of 2-cyano-4-methyl pyridine in the presence of a Raney Nickel catalyst.[4] A similar strategy could be employed for the target molecule, starting from a cyanopyridine carboxylate.
Illustrative Synthetic Workflow
Caption: A generalized synthetic pathway to the target compound.
Applications in Drug Discovery and Development
The utility of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride lies in its ability to serve as a versatile scaffold for the synthesis of a diverse range of biologically active molecules.
Central Nervous System (CNS) Drug Candidates
The pyridine moiety is a common feature in many CNS-active drugs. The presence of the aminomethyl and ester groups on this intermediate allows for the exploration of a wide chemical space to optimize properties such as blood-brain barrier penetration, receptor binding, and metabolic stability. It is often employed as a starting material for compounds intended to modulate neurotransmitter systems, making it relevant for the development of antidepressants and other psychotropic agents.[1]
Proteolysis Targeting Chimeras (PROTACs)
A rapidly growing area of interest for this building block is in the field of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. This intermediate, with its primary amine, is an ideal starting point for the attachment of linkers that connect to a ligand for an E3 ubiquitin ligase. Its structural features can be critical in defining the geometry and physicochemical properties of the resulting PROTAC, which are key determinants of its efficacy. This molecule is listed as a "Protein Degrader Building Block", highlighting its direct relevance in this field.[5]
Caption: Conceptual workflow for incorporating the intermediate into a PROTAC.
Analytical Characterization and Quality Control
Ensuring the purity and identity of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride is crucial for its successful use in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.
Recommended Analytical Techniques
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a standard approach for assessing the purity of this compound and related pyridine carboxylates. A C18 column with a mobile phase consisting of an acetonitrile and aqueous buffer gradient is often effective.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the molecule. The chemical shifts and coupling constants of the pyridine ring protons, the aminomethyl protons, and the methyl ester protons provide a unique fingerprint of the compound.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the C=O of the ester and the N-H bonds of the ammonium group.
Safety and Handling
As with all laboratory chemicals, appropriate safety precautions should be taken when handling Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride.
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It is essential to consult the full Safety Data Sheet (SDS) before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride is a high-value intermediate for the pharmaceutical and biotechnology industries. Its well-defined structure and versatile reactivity make it an ideal starting point for the synthesis of a wide range of complex molecules, from CNS drug candidates to innovative protein degraders. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists seeking to leverage its potential in the development of next-generation therapeutics.
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